molecular formula C6H9N3O3 B040369 Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate CAS No. 111155-05-6

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate

Cat. No. B040369
M. Wt: 171.15 g/mol
InChI Key: ZIPVAVYTJKINAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate (EIMOC) is a chemical compound that belongs to the class of oxadiazole derivatives. EIMOC has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. The compound is known for its pharmacological properties, which make it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has been shown to have a number of biochemical and physiological effects in the body. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has a number of advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high degree of purity. Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is also stable under a wide range of conditions, making it a useful tool for studying the pharmacological properties of various compounds. However, one limitation of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate. One area of interest is the development of new cancer therapies based on the compound's potent anticancer activity. Another area of interest is the development of new anti-inflammatory drugs based on Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate's ability to inhibit the activity of COX-2. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate and its effects on various biochemical and physiological pathways in the body.
Conclusion:
Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is a promising compound with a wide range of applications in scientific research. The compound's pharmacological properties make it a promising candidate for the development of new drugs, particularly in the areas of cancer therapy and anti-inflammatory drugs. While further research is needed to fully understand the mechanism of action of Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate and its effects on the body, the compound's potential for improving human health makes it an important area of study in the field of medicinal chemistry.

Synthesis Methods

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 2-amino-5-methyl-1,3,4-oxadiazole-3-carboxylate with various reagents. One of the most common methods for synthesizing Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate is the reaction of ethyl 2-amino-5-methyl-1,3,4-oxadiazole-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine.

Scientific Research Applications

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate has been extensively studied for its pharmacological properties, which include antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

111155-05-6

Product Name

Ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-imino-5-methyl-1,3,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C6H9N3O3/c1-3-11-6(10)9-5(7)12-4(2)8-9/h7H,3H2,1-2H3

InChI Key

ZIPVAVYTJKINAT-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(=N)OC(=N1)C

Canonical SMILES

CCOC(=O)N1C(=N)OC(=N1)C

synonyms

1,3,4-Oxadiazole-3(2H)-carboxylic acid, 2-imino-5-methyl-, ethyl ester

Origin of Product

United States

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